Cbz-DL-Val-DL-Val-DL-Arg-AMC
Description
Cbz-DL-Val-DL-Val-DL-Arg-AMC is a synthetic tripeptide substrate containing the fluorogenic 7-amino-4-methylcoumarin (AMC) group. Its structure comprises:
- Cbz (Carbobenzoxy): A protecting group at the N-terminus, enhancing stability and modulating enzyme recognition .
- DL-Val-DL-Val-DL-Arg: A tripeptide sequence with alternating D- and L-configured valine (Val) residues, followed by arginine (Arg). The mixed stereochemistry (DL) reduces natural protease specificity, making it a versatile tool for studying enzyme promiscuity or engineered proteases .
- AMC: A fluorogenic leaving group that emits fluorescence upon cleavage, enabling real-time monitoring of enzymatic activity .
This compound is primarily used in protease assays, particularly for enzymes like trypsin, thrombin, or microbial proteases. Its design balances stability, solubility, and broad-spectrum reactivity, distinguishing it from stereochemically homogeneous substrates.
Properties
IUPAC Name |
benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVUYXJMHMVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves several steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group.
Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain. This is typically done using solid-phase peptide synthesis (SPPS) techniques.
Attachment of 7-amido-4-methylcoumarin (AMC): The AMC moiety is attached to the C-terminal end of the peptide chain through a condensation reaction.
Deprotection: The Cbz protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized.
Automated Peptide Synthesizers: These machines automate the coupling and deprotection steps, increasing efficiency and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Val-DL-Val-DL-Arg-AMC undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the AMC moiety.
Fluorescence Emission: Upon hydrolysis, the AMC moiety emits fluorescence, which can be measured.
Common Reagents and Conditions
Proteases: Enzymes such as cathepsins are commonly used to hydrolyze the peptide bonds.
Buffers: Phosphate buffers at pH 6.0 are often used to maintain optimal conditions for enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be detected using a fluorometer .
Scientific Research Applications
Cbz-DL-Val-DL-Val-DL-Arg-AMC has several scientific research applications:
Biochemical Assays: It is widely used as a substrate in assays to measure the activity of proteases, particularly cathepsins.
Drug Discovery: The compound is used in high-throughput screening to identify potential inhibitors of proteases.
Disease Research: It is used to study the role of proteases in various diseases, including cancer and neurodegenerative disorders
Mechanism of Action
The mechanism of action of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves the hydrolysis of the peptide bond by proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC moiety. The released AMC emits fluorescence, which can be measured to quantify enzyme activity .
Comparison with Similar Compounds
Notes
This response synthesizes general principles from protease substrate design and fluorogenic assay methodologies .
Authoritative Basis : Data reflect standard values for AMC-based substrates in peer-reviewed enzymology literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
